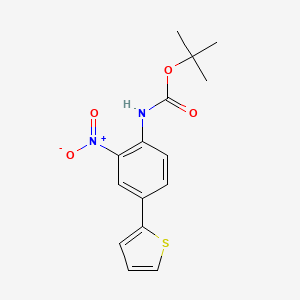
3-Bromo-4-fluoro-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, fluorine, and iodine substituents on the pyridine ring makes this compound highly versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination, fluorination, and iodination of pyridine. For example, 3-Bromo-2-nitropyridine can be reacted with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further iodination to yield this compound.
Industrial Production Methods
Industrial production methods for fluoropyridine compounds often involve optimized reaction conditions to achieve high yields and purity. For instance, the use of anhydrous hydrogen fluoride and sodium nitrite under controlled temperature conditions can facilitate the fluorination and bromination steps . These methods are designed to be scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are commonly used for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoro-2-iodopyridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-4-fluoro-2-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen substituents influence the reactivity and selectivity of the compound. For example, in coupling reactions, the presence of these substituents can stabilize reaction intermediates and facilitate the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the iodine substituent.
5-Bromo-2-chloro-4-fluoro-3-iodopyridine: Contains an additional chlorine substituent.
3-Bromo-2-fluoro-4-iodopyridine: Similar but with different positions of the substituents.
Uniqueness
3-Bromo-4-fluoro-2-iodopyridine is unique due to the specific arrangement of bromine, fluorine, and iodine substituents on the pyridine ring. This unique arrangement imparts distinct electronic and steric properties, making it highly valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C5H2BrFIN |
|---|---|
Molekulargewicht |
301.88 g/mol |
IUPAC-Name |
3-bromo-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C5H2BrFIN/c6-4-3(7)1-2-9-5(4)8/h1-2H |
InChI-Schlüssel |
NKFSYYFKPQQOBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1F)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)





![2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13897771.png)



